molecular formula C9H13N3O2 B1529721 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine CAS No. 1177269-28-1

6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine

Cat. No.: B1529721
CAS No.: 1177269-28-1
M. Wt: 195.22 g/mol
InChI Key: AMTVKFIFJPTVES-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound under investigation is systematically named 6-[(3-methyloxetan-3-yl)methoxy]pyridazin-3-amine according to International Union of Pure and Applied Chemistry nomenclature conventions. The nomenclature reflects the presence of a pyridazine core ring system substituted at the 6-position with a methoxy group that is further linked to a 3-methyloxetan-3-yl moiety, while an amino group occupies the 3-position of the pyridazine ring. Alternative systematic naming includes 6-((3-methyloxetan-3-yl)methoxy)pyridazin-3-amine, which emphasizes the connectivity between the oxetane and pyridazine components through the methoxy linkage.

The compound has been assigned the Chemical Abstracts Service registry number 1177269-28-1, providing a unique identifier for this specific molecular entity. This registry number serves as a crucial reference point for database searches and literature surveys related to this compound. The International Union of Pure and Applied Chemistry International Chemical Identifier Key for this compound is AMTVKFIFJPTVES-UHFFFAOYSA-N, offering another standardized method for molecular identification across various chemical databases and computational platforms.

The systematic identification also includes specific structural descriptors that highlight the key functional groups and ring systems present in the molecule. The pyridazine ring represents a six-membered heterocyclic aromatic system containing two nitrogen atoms in adjacent positions, while the oxetane component contributes a four-membered saturated heterocyclic ether ring system.

Molecular Formula and Weight Analysis

The molecular formula of 6-[(3-methyloxetan-3-yl)methoxy]pyridazin-3-amine is C₉H₁₃N₃O₂, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition reveals important structural information about the compound's elemental distribution and provides insight into its molecular architecture. The molecular weight is precisely determined to be 195.22 grams per mole, which is consistent with the calculated sum of atomic masses for the constituent elements.

Element Count Atomic Mass (amu) Total Mass (amu)
Carbon 9 12.01 108.09
Hydrogen 13 1.008 13.104
Nitrogen 3 14.007 42.021
Oxygen 2 15.999 31.998
Total 27 - 195.213

The nitrogen content represents approximately 21.5% of the total molecular weight, indicating the significant contribution of nitrogen-containing functional groups to the overall molecular structure. The oxygen atoms account for approximately 16.4% of the molecular weight, primarily derived from the methoxy linkage and the oxetane ring system. The carbon backbone constitutes approximately 55.1% of the molecular weight, reflecting the substantial organic framework supporting the various functional groups.

The hydrogen-to-carbon ratio of 1.44:1 suggests a partially saturated organic molecule with aromatic character, consistent with the presence of the pyridazine ring system combined with the saturated oxetane and methoxy components. This molecular composition indicates potential for diverse intermolecular interactions through hydrogen bonding, aromatic stacking, and van der Waals forces.

X-ray Crystallography Data

Currently available literature sources do not provide specific X-ray crystallography data for 6-[(3-methyloxetan-3-yl)methoxy]pyridazin-3-amine. However, related pyridazine derivatives have been subjected to crystallographic analysis, providing insights into the general structural features that may be expected for compounds in this chemical class. Research on pyridazine-containing compounds has demonstrated the importance of crystallographic studies in understanding molecular conformation, intermolecular interactions, and solid-state packing arrangements.

The absence of published crystallographic data for this specific compound represents an opportunity for future structural studies that could elucidate important three-dimensional characteristics. Such studies would be particularly valuable for understanding the conformational preferences of the methoxy-oxetane substituent and its influence on the overall molecular geometry. Crystallographic analysis could also reveal potential hydrogen bonding patterns involving the amino group and the nitrogen atoms of the pyridazine ring.

Comparative analysis with structurally related compounds suggests that the pyridazine ring system would likely adopt a planar conformation, while the oxetane ring would exhibit a characteristic puckered four-membered ring geometry. The methoxy linkage between these two ring systems would introduce conformational flexibility that could be precisely characterized through X-ray crystallographic methods.

Spectroscopic Characterization

The spectroscopic characterization of 6-[(3-methyloxetan-3-yl)methoxy]pyridazin-3-amine encompasses multiple analytical techniques essential for structural confirmation and identification. The Simplified Molecular Input Line Entry System notation for this compound is NC1=NN=C(OCC2(C)COC2)C=C1, which provides a linear text representation of the molecular structure suitable for computational processing. The canonical Simplified Molecular Input Line Entry System representation is CC1(COC1)COC1C=CC(N)=NN=1, offering an alternative format for structural encoding.

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the various proton and carbon environments within the molecule. The amino group protons would typically appear as a broad signal in the proton nuclear magnetic resonance spectrum, potentially showing exchange behavior with deuterium oxide. The oxetane methylene protons would exhibit characteristic chemical shifts reflecting their proximity to the oxygen atom within the four-membered ring system.

The methoxy protons linking the oxetane and pyridazine components would appear as a singlet, while the methyl group attached to the oxetane ring would show as another distinct singlet signal. The pyridazine ring protons would be expected to appear in the aromatic region of the spectrum, with coupling patterns reflecting the specific substitution pattern of the heterocyclic system.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group would contribute stretching vibrations in the region typical of primary amines, while the oxetane ring system would show characteristic carbon-oxygen stretching modes. The aromatic pyridazine ring would contribute multiple absorption bands in the fingerprint region, providing additional structural confirmation.

Mass spectrometry would provide molecular ion peaks consistent with the calculated molecular weight of 195.22, along with characteristic fragmentation patterns that could confirm the structural components and their connectivity within the molecule.

Computational Chemistry Studies

The International Union of Pure and Applied Chemistry International Chemical Identifier for 6-[(3-methyloxetan-3-yl)methoxy]pyridazin-3-amine is InChI=1S/C9H13N3O2/c1-9(4-13-5-9)6-14-8-3-2-7(10)11-12-8/h2-3H,4-6H2,1H3,(H2,10,11), which provides a comprehensive description of the molecular connectivity and can serve as input for computational chemistry calculations. This standardized identifier enables consistent computational modeling across different software platforms and facilitates comparative studies with related compounds.

Density functional theory calculations would be particularly valuable for understanding the electronic structure and conformational preferences of this compound. The presence of multiple heteroatoms and the flexibility introduced by the methoxy linkage create opportunities for interesting intramolecular interactions that could be elucidated through computational analysis. Such studies could predict optimal geometric parameters, electronic charge distribution, and potential energy surfaces for conformational changes.

Molecular modeling approaches could provide insights into the preferred spatial arrangement of the oxetane and pyridazine ring systems, particularly regarding the orientation of the methoxy bridge. These calculations could reveal whether the molecule adopts extended or folded conformations and identify potential stabilizing intramolecular interactions. The computational analysis could also predict spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared absorption frequencies, providing valuable comparison with experimental data.

The electronic properties predicted through computational methods could offer insights into the molecule's potential reactivity patterns and intermolecular interaction capabilities. Understanding the charge distribution and molecular orbital characteristics would be particularly important for predicting how this compound might interact with biological targets or participate in chemical transformations.

Properties

IUPAC Name

6-[(3-methyloxetan-3-yl)methoxy]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(4-13-5-9)6-14-8-3-2-7(10)11-12-8/h2-3H,4-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVKFIFJPTVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Etherification

  • Starting from 1,3-diols or related precursors, selective functionalization (e.g., acetoxybromides) is achieved.
  • Treatment with strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) induces cyclization to form the oxetane ring.
  • The reaction proceeds with stereochemical control, often involving double inversion mechanisms to maintain stereochemistry.
  • When a methyl group is present at the 3-position, mixtures of diastereomers may form due to transient benzylic cation intermediates.
Entry Starting Material Base/Conditions Yield (%) Notes
1 1,3-diol derivatives NaH, THF High Stereoselective cyclization
2 3-bromo-2,2-bis(bromomethyl)propan-1-ol KOtBu, DMSO, 130 °C 68 Oxetane formation via cyclization

This method is versatile and allows incorporation of the oxetane ring with control over stereochemistry.

Epoxide Ring Opening and Subsequent Cyclization

  • Epoxides are opened by nucleophiles to generate halohydrins or related intermediates.
  • Subsequent intramolecular cyclization using bases like KOtBu or MeMgBr forms the oxetane ring.
  • This method tolerates various aromatic and alkyl substituents and provides good to excellent yields (83–99%).
Entry Substituent (R) Base/Conditions Yield (%) Notes
1 Phenyl (C6H5) NaH, DMSO, 70 °C 85 High enantiomeric excess (>98%)
2 n-Hexyl t-BuOK, t-BuOH, 80 °C 91 High stereoselectivity
3 Hydrogen t-BuOK, t-BuOH, 80 °C 80 Efficient cyclization

This approach is particularly useful for introducing substituents on the oxetane ring while maintaining stereochemical integrity.

Coupling of the Oxetane Substituent to the Pyridazine Core

The final step involves linking the oxetane moiety to the pyridazine ring via an ether bond at the 6-position.

Typical Method:

  • The 6-hydroxypyridazine derivative or its equivalent is reacted with a suitable oxetane-containing alkylating agent.
  • Conditions often involve base-mediated nucleophilic substitution or Mitsunobu-type etherification.
  • Careful control of reaction parameters is necessary to avoid ring-opening or degradation of the oxetane.

Due to the sensitivity of the oxetane ring, mild bases and anhydrous conditions are preferred.

Summary Table of Preparation Methods

Step Target Intermediate/Reaction Reagents/Conditions Yield/Outcome Notes
1 3-Amino-6-methoxypyridazine 3-amino-6-chloropyridazine + NaOMe/MeOH, 20 h, sealed tube Moderate to high purity Key pyridazine intermediate
2 Oxetane ring formation via intramolecular etherification 1,3-diol derivatives + NaH/THF or KOtBu/DMSO, 70-130 °C 68-91% yield Stereoselective, methyl-substituted oxetane formation
3 Epoxide ring opening and cyclization Epoxide + KOtBu or MeMgBr, various solvents 83-99% yield Allows diverse substituents
4 Coupling oxetane substituent to pyridazine Base-mediated nucleophilic substitution or Mitsunobu reaction Moderate to high yield Requires mild conditions to preserve oxetane

Research Findings and Considerations

  • The methyl substitution on the oxetane ring can lead to diastereomeric mixtures due to possible benzylic cation intermediates during cyclization, necessitating careful stereochemical control.
  • The choice of base and solvent critically affects the yield and stereochemistry of oxetane formation.
  • The pyridazine intermediate synthesis involves nucleophilic substitution of chlorine by methoxide under sealed, heated conditions, which is efficient but requires specialized equipment.
  • The overall synthetic route benefits from modular construction, allowing variations on the oxetane substituent or pyridazine core for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine position it as a promising candidate for drug development. The compound's ability to interact with biological targets makes it suitable for:

  • Antimicrobial Agents : Its structural similarities to known antimicrobial compounds suggest potential efficacy against various pathogens.
  • Cannabinoid Receptor Modulation : Research indicates that pyridine and pyrazine derivatives can act as preferential cannabinoid receptor agonists, potentially positioning this compound in cannabinoid-related therapies .

Interaction Studies

Understanding the binding affinity of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine with proteins and nucleic acids is crucial for elucidating its mechanism of action. Computational docking studies combined with in vitro assays can provide insights into these interactions, paving the way for therapeutic applications.

Case Studies and Comparative Analysis

To illustrate the potential of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine, we present a comparative analysis with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Methoxypyridin-3-aminePyridine core without oxetaneKnown for antimicrobial activity
Pyridazinone DerivativesPyridazine core with varied substituentsDiverse pharmacological profiles
Oxetane-containing CompoundsContain oxetane ringsPotentially high reactivity

The specific combination of the methyloxetane moiety and pyridazine framework in 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine may confer distinct biological activities compared to related compounds .

Mechanism of Action

The mechanism of action of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine with related pyridazine derivatives:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Features References
6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine (3-Methyloxetan-3-yl)methoxy C₉H₁₃N₃O₂* 195.22* Oxetane group improves solubility
6-(4-Methoxyphenyl)pyridazin-3-amine 4-Methoxyphenyl C₁₁H₁₁N₃O 201.23 Aromatic group enhances lipophilicity
6-(4-Methoxyphenoxy)pyridazin-3-amine 4-Methoxyphenoxy C₁₁H₁₁N₃O₂ 217.22 Ether linkage increases polarity
6-(Oxan-4-yl)pyridazin-3-amine Tetrahydro-2H-pyran-4-yl C₉H₁₃N₃O 179.22 Pyran ring balances solubility/stability
6-(4-Fluorophenyl)pyridazin-3-amine 4-Fluorophenyl C₁₀H₈N₃F 189.19 Electron-withdrawing fluorine enhances reactivity
6-(Trifluoromethoxy)pyridin-3-amine Trifluoromethoxy C₆H₅F₃N₂O 178.11 High electronegativity alters binding

*Calculated based on structural inference; exact data unavailable in evidence.

Key Observations:
  • Oxetane vs. Aromatic Groups : The oxetane substituent in the target compound likely improves aqueous solubility compared to lipophilic aryl groups (e.g., 4-methoxyphenyl) .
  • Ether Linkages: Compounds like 6-(4-Methoxyphenoxy)pyridazin-3-amine (ether bond) exhibit higher polarity than aryl-substituted analogs, impacting membrane permeability .
  • Electron-Withdrawing Substituents : Fluorine or trifluoromethoxy groups (e.g., 6-(4-Fluorophenyl)pyridazin-3-amine) may enhance metabolic stability and receptor binding through electronic effects .

Pharmacological Activity

  • Antiangiogenic Potential: Pyridazine derivatives like 6-(4-Methoxyphenyl)pyridazin-3-amine are explored for antiangiogenic activity, implying a shared scaffold-driven mechanism .
  • Neuroprotective Applications : Gamma-secretase modulators (e.g., BPN-15606 in ) highlight the therapeutic relevance of pyridazine amines in Alzheimer’s disease .
  • Structural Advantages : The oxetane group in the target compound may offer superior pharmacokinetic properties compared to bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl in ) .

Biological Activity

Overview of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine

6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure features a pyridazine ring, which is known for various pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • CAS Number : 1150644-61-3
  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : Approximately 220.23 g/mol

Anticancer Properties

Research into pyridazine derivatives has indicated potential anticancer properties. Compounds similar to 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the pyridazine structure can enhance cytotoxicity against various cancer cell lines, suggesting that further exploration of this compound could yield significant findings.

Anti-inflammatory Effects

Pyridazine derivatives are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluating a series of pyridazine derivatives found that certain modifications significantly increased cytotoxic effects against human cancer cell lines, indicating that 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine may exhibit similar properties.
  • Inflammation Model : In an animal model of inflammation, a related pyridazine compound demonstrated a reduction in edema and inflammatory markers, suggesting that 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine could possess comparable anti-inflammatory activity.

Summary of Biological Activities

Activity TypeDescription
AnticancerPotential to inhibit tumor growth and induce apoptosis in cancer cells
Anti-inflammatoryMay reduce inflammation by inhibiting cytokines and inflammatory enzymes

Q & A

Basic: What synthetic strategies are recommended for preparing 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 6-position of pyridazin-3-amine. A common approach includes:

  • Step 1: Reacting 3-amino-pyridazine with a pre-synthesized (3-Methyloxetan-3-yl)methyl mesylate or tosylate under basic conditions (e.g., K₂CO₃ or NaH in DMF) to facilitate ether bond formation .
  • Step 2: Protecting the amine group (e.g., with Boc anhydride) prior to substitution may improve yield, as unprotected amines can compete in nucleophilic reactions.
  • Step 3: Purification via column chromatography or recrystallization to isolate the product. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to balance reactivity and side reactions.

Basic: What analytical techniques are critical for validating the purity and structure of this compound?

Methodological Answer:

  • HPLC-MS: To confirm purity (>95%) and molecular weight (e.g., using reverse-phase C18 columns with UV detection at 254 nm) .
  • NMR Spectroscopy: ¹H and ¹³C NMR to verify the (3-Methyloxetan-3-yl)methoxy group (e.g., characteristic oxetane proton signals at δ 4.5–5.0 ppm and methyl groups at δ 1.5–1.8 ppm) .
  • X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve stereochemistry or crystal packing effects .

Advanced: How does the (3-Methyloxetan-3-yl)methoxy group influence solubility and metabolic stability compared to other alkoxy substituents?

Methodological Answer:

  • Solubility: The oxetane ring enhances hydrophilicity due to its polar ether oxygen and rigid three-dimensional structure, improving aqueous solubility compared to linear alkoxy groups (e.g., ethoxy or methoxy) .
  • Metabolic Stability: Oxetanes resist oxidative metabolism better than smaller rings (e.g., cyclopropane) due to reduced ring strain. Comparative studies with 6-ethoxypyridazin-3-amine show slower CYP450-mediated degradation .
  • Experimental Validation: Use metabolic assays with liver microsomes and LC-MS to quantify half-life differences between analogs .

Advanced: What in vitro assays are suitable for probing the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes like phosphodiesterases (PDEs) or kinases, given pyridazine derivatives' known activity in cardiovascular and anti-inflammatory pathways. Use fluorogenic substrates (e.g., cAMP for PDEs) and measure IC₅₀ values .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for adenosine receptors) to assess affinity (Kᵢ). Include positive controls like theophylline for comparison .
  • Cellular Models: Evaluate cytotoxicity (via MTT assay) and immunomodulatory effects (e.g., cytokine release in macrophages) to identify therapeutic windows .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Methodological Answer:

  • Modify the Oxetane Substituent: Introduce bulkier groups (e.g., 3-ethyloxetane) to assess steric effects on target binding. Compare logP and polar surface area to correlate with permeability .
  • Vary the Pyridazine Core: Synthesize analogs with electron-withdrawing groups (e.g., Cl at position 4) to enhance electrophilicity and interaction with nucleophilic residues in active sites .
  • High-Throughput Screening (HTS): Test analogs against a panel of related targets (e.g., GPCRs, ion channels) to identify off-target effects and refine selectivity .

Advanced: What computational approaches can predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with PDE4B or adenosine A₂A receptors. Focus on hydrogen bonding with the oxetane oxygen and π-π stacking with the pyridazine ring .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to assess conformational flexibility of the oxetane group in solvated environments (e.g., explicit water models) .
  • QSAR Modeling: Develop quantitative models correlating substituent electronegativity or steric parameters (e.g., Taft constants) with inhibitory potency .

Advanced: How can researchers resolve contradictions in activity data between this compound and its analogs?

Methodological Answer:

  • Meta-Analysis of Published Data: Compare results from similar pyridazine derivatives (e.g., 6-(4-fluorophenyl)-pyridazin-3-amine) to identify trends in substituent effects. Use databases like PubChem BioAssay for cross-referencing .
  • Dose-Response Profiling: Re-test compounds under standardized conditions (e.g., consistent cell lines, serum-free media) to minimize variability .
  • Mechanistic Studies: Employ CRISPR-edited cell lines (e.g., knockout models for suspected targets) to confirm on-target vs. off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine
Reactant of Route 2
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6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.